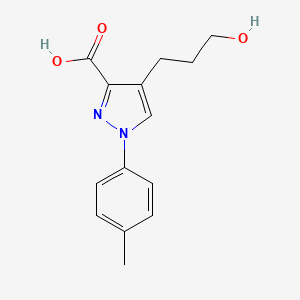

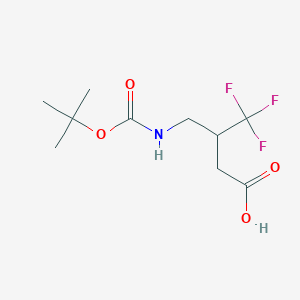

4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, also known as HPPPC, is a pyrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various medical conditions.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Vitamin B6 Derivatives : Research by Tomita, Brooks, and Metzler (1966) discusses the synthesis of pyridineacetic and pyridine-propionic acids, which are related to the pyrazole carboxylic acid family. This study highlights the potential for synthesizing vitamin B6 derivatives, an area that intersects with the properties of 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (Tomita, Brooks, & Metzler, 1966).

Functionalization Reactions : Yıldırım and Kandemirli (2006) explored the reactions of 1H-pyrazole-3-carboxylic acid with aminophenol derivatives, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. This study provides insights into the functionalization of pyrazole carboxylic acids, which is relevant to understanding the chemical behavior of this compound (Yıldırım & Kandemirli, 2006).

Acylation of Amines and Pyrazole : Research by Arutjunyan et al. (2013) on the acylation of amines and pyrazole with related acyl chlorides provides an understanding of how this compound might react under similar conditions (Arutjunyan et al., 2013).

Applications in Materials Science and Pharmaceuticals

Synthesis of Heterocyclic Dyes : Tao et al. (2019) studied 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a coupling component for heterocyclic dyes. This suggests potential applications of related pyrazole-3-carboxylic acids, like this compound, in dye synthesis and materials science (Tao et al., 2019).

Synthesis of Antiallergic Compounds : Nohara et al. (1985) conducted research on the synthesis of antiallergic compounds from related pyrazole carboxylic acids, which could imply potential pharmaceutical applications for this compound in developing new antiallergic drugs (Nohara et al., 1985).

Molecular Structure and Properties

- Structural Investigations : Viveka et al. (2016) focused on experimental and theoretical studies of biologically important pyrazole-4-carboxylic acid derivatives. Insights from this research can be applied to understand the molecular structure and properties of this compound (Viveka et al., 2016).

properties

IUPAC Name |

4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-10-4-6-12(7-5-10)16-9-11(3-2-8-17)13(15-16)14(18)19/h4-7,9,17H,2-3,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBLQLCBROZFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2887551.png)

![3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2887552.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2887557.png)

![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)